molecular formula C9H10ClN3O B1476315 (3-Aminoazetidin-1-yl)(2-chloropyridin-4-yl)methanone CAS No. 2098123-35-2

(3-Aminoazetidin-1-yl)(2-chloropyridin-4-yl)methanone

Cat. No.: B1476315
CAS No.: 2098123-35-2
M. Wt: 211.65 g/mol
InChI Key: WWMKYXVKSBUMGV-UHFFFAOYSA-N
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Description

(3-Aminoazetidin-1-yl)(2-chloropyridin-4-yl)methanone is a synthetic organic compound that features a unique combination of azetidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminoazetidin-1-yl)(2-chloropyridin-4-yl)methanone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of an amino alcohol with a halogenated compound can lead to the formation of the azetidine ring.

    Coupling with Pyridine Derivative: The azetidine ring is then coupled with a 2-chloropyridine derivative using a coupling reagent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(3-Aminoazetidin-1-yl)(2-chloropyridin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, (3-Aminoazetidin-1-yl)(2-chloropyridin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3-Aminoazetidin-1-yl)(2-chloropyridin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    (3-Aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone: Similar structure with a different position of the chlorine atom on the pyridine ring.

    (3-Aminoazetidin-1-yl)(2-bromopyridin-4-yl)methanone: Similar structure with a bromine atom instead of chlorine.

    (3-Aminoazetidin-1-yl)(2-fluoropyridin-4-yl)methanone: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

(3-Aminoazetidin-1-yl)(2-chloropyridin-4-yl)methanone is unique due to its specific combination of azetidine and chloropyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

(3-Aminoazetidin-1-yl)(2-chloropyridin-4-yl)methanone is a synthetic organic compound notable for its unique structural features, combining an azetidine ring with a chloropyridine moiety. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may act as an inhibitor of certain enzymes involved in metabolic pathways or signal transduction processes.

Antiproliferative Effects

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antiproliferative activities. For example, a series of azetidinone derivatives were evaluated for their effects on breast cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis . These findings suggest that this compound could be further explored for its potential in cancer therapy.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has been associated with inhibition of MEK enzymes, which play a crucial role in various signaling pathways implicated in cancer and inflammatory diseases. The binding affinity of related compounds for MEK enzymes was reported to be significantly low (IC50 values ranging from 500 nM to 20 nM), indicating strong inhibitory potential . This positions this compound as a candidate for therapeutic development against conditions where MEK signaling is dysregulated.

Case Study 1: Anticancer Activity

A recent study focused on the synthesis and biological evaluation of azetidinone derivatives, including those related to this compound. The derivatives were tested on MCF-7 breast cancer cells and showed significant antiproliferative effects. The study highlighted the importance of structural modifications in enhancing biological activity and suggested that further optimization could lead to more potent anticancer agents .

Case Study 2: Enzyme Interaction Studies

Another study explored the interaction of similar compounds with MEK enzymes. The results indicated that these compounds could selectively inhibit MEK1 and MEK2, which are crucial in MAPK signaling pathways associated with cell proliferation and survival. This selective inhibition presents a therapeutic opportunity for targeting specific cancers and inflammatory disorders .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameStructureBiological ActivityIC50 (nM)
This compoundStructurePotential enzyme inhibitorTBD
(3-Aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanoneStructureModerate antiproliferative activityTBD
(3-Aminoazetidin-1-yl)(2-bromopyridin-4-yl)methanoneStructureSignificant enzyme inhibition<500

Note: TBD indicates that further research is needed to establish IC50 values for the specific compound.

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(2-chloropyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-8-3-6(1-2-12-8)9(14)13-4-7(11)5-13/h1-3,7H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMKYXVKSBUMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=NC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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